N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative characterized by a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups. The molecule features a dimethylaminoethyl side chain and a 2,5-dioxopyrrolidin-1-yl moiety attached to the benzamide scaffold . The hydrochloride salt enhances solubility, a common feature in pharmaceutically relevant compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S.ClH/c1-15-8-9-18(32-4)21-22(15)33-24(25-21)27(13-12-26(2)3)23(31)16-6-5-7-17(14-16)28-19(29)10-11-20(28)30;/h5-9,14H,10-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAVXLDNVKSOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H27ClN4O4S
- Molecular Weight: 503.0 g/mol
- CAS Number: 1135209-73-2
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: The compound may modulate the activity of neurotransmitter receptors, influencing signaling pathways associated with cognitive functions and neuroprotection.
- Binding Affinity: Studies suggest that the compound binds to proteins and nucleic acids, which could lead to the development of new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. A study demonstrated that it induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The following table summarizes key findings from different studies:
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction via caspase activation | |
| MCF-7 | 15.0 | G1 phase arrest and apoptosis | |
| A549 | 10.0 | Inhibition of proliferation through receptor modulation |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of oxidative stress. It appears to reduce neuronal cell death induced by reactive oxygen species (ROS), suggesting a potential role in treating neurodegenerative diseases.
- Mechanism: The neuroprotective effects are believed to be mediated through the modulation of antioxidant enzyme activities, leading to decreased oxidative damage.
- Case Study: In vitro studies using neuronal cell cultures exposed to H2O2 demonstrated that treatment with the compound significantly reduced cell death compared to control groups.
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Properties : Research indicates that the compound may inhibit specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer types, suggesting its role as a lead compound in anticancer drug development .
- Anti-inflammatory Effects : The benzothiazole moiety is known for its anti-inflammatory properties. Preliminary studies suggest that the compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : The compound's structure allows for interaction with bacterial and fungal targets, potentially leading to new antimicrobial agents. Investigations into its efficacy against resistant strains are ongoing .
Biological Applications
In addition to medicinal uses, this compound is being studied for its interactions with biological macromolecules:
- Protein Interaction Studies : The ability of the compound to bind to specific proteins suggests its utility in understanding protein-ligand interactions, which is crucial in drug design .
- Nucleic Acid Binding : There is ongoing research into how the compound interacts with DNA and RNA, which may lead to novel nucleic acid-targeting therapeutics .
Materials Science
The unique chemical structure of N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride also positions it as a valuable material in electronic applications:
- Organic Electronics : Its potential use in organic semiconductors and light-emitting diodes (LEDs) has been explored due to its favorable electronic properties. Research into optimizing the synthesis for enhanced conductivity and stability is ongoing .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Anticancer Activity :
- Study on Anti-inflammatory Mechanisms :
- Investigation into Antimicrobial Efficacy :
Comparison with Similar Compounds
Key Observations :
- Benzothiazole Core Modifications : The target compound’s 4-methoxy-7-methyl substitution contrasts with ethyl (), ethoxy (), and difluoro () variants. These substituents alter steric bulk, electronic effects, and lipophilicity, which may influence receptor binding or metabolic stability.
- Side Chain Diversity: The dimethylaminoethyl group in the target compound is replaced by diethylaminoethyl () or dimethylaminopropyl () chains in analogs. Longer or branched chains may affect solubility and pharmacokinetics.
- Functional Moieties : The 2,5-dioxopyrrolidin-1-yl group, present in the target compound and , is absent in and , which instead feature sulfonylacetamide or piperidinylsulfonyl groups. These differences suggest varied mechanisms of action, such as protease inhibition (dioxopyrrolidinyl) versus sulfonamide-mediated interactions.
Physicochemical and Pharmacokinetic Implications
- Polarity : Hydrochloride salts (common to all compounds) improve aqueous solubility, critical for oral bioavailability. The dioxopyrrolidinyl group (target, ) introduces polarity, while lipophilic substituents like ethyl () or ethoxy () may enhance tissue penetration.
- Fluorine Effects : The difluoro substitution in increases electronegativity and metabolic stability, a strategy often employed in drug design to resist oxidative degradation.
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole moiety is synthesized via cyclization of a substituted thioamide precursor. A representative method involves reacting 4-methoxy-7-methyl-2-aminothiophenol with a carbonyl source under acidic conditions . For instance, treatment with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) at 15–20°C in the presence of triethylamine (TEA) yields the intermediate thioamide . Subsequent cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux, forming the 4-methoxy-7-methyl-1,3-benzothiazol-2-amine scaffold.
Key Reaction Parameters:
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Temperature: 15–20°C for acylation; reflux for cyclization .
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Yield: ~85–90% after purification via recrystallization from methanol.
Introduction of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl group is introduced via nucleophilic substitution. The benzothiazole amine is alkylated using 2-chloro-N,N-dimethylethylamine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and potassium hydroxide (KOH) . The reaction proceeds in toluene at 95–100°C for 3–5 hours, monitored by HPLC to ensure completion .
Optimization Insights:
Amide Coupling with 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride
The dioxopyrrolidinyl benzamide segment is synthesized via transamidation. Benzamide is activated with pivaloyl chloride in toluene under reflux, forming a reactive imide intermediate . This intermediate reacts with 2,5-dioxopyrrolidine in the presence of excess amine, yielding 3-(2,5-dioxopyrrolidin-1-yl)benzamide . Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) in DCM at 40–45°C .
Critical Steps:
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Activation: Pivaloyl chloride ensures high imide formation efficiency .
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Coupling: The acyl chloride reacts with the dimethylaminoethyl-benzothiazole amine in DCM/TEA at 15–20°C .
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using ethanolic hydrogen chloride. The product is dissolved in ethanol, treated with HCl gas at 0–5°C, and stirred for 2 hours . The precipitate is filtered, washed with cold ethanol, and dried under vacuum at 50–55°C until moisture content is <1% .
Quality Control:
Analytical Characterization and Process Validation
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.85–7.45 (m, 4H, aromatic), 4.12 (t, 2H, -OCH₂-), 3.89 (s, 3H, -OCH₃), 2.75–2.60 (m, 8H, dimethylamino and pyrrolidinone).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Process Challenges and Solutions:
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Selectivity: Competing alkylation at the benzamide nitrogen is mitigated by steric hindrance from the methoxy group.
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Purification: Column chromatography (hexane/ethyl acetate) removes unreacted acyl chloride .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical Alkylation | TBAB/KOH in toluene | Toluene | 78 | 98 |
| Transamidation | Pivaloyl chloride activation | Toluene | 75 | 97 |
| Direct Coupling | Acyl chloride in DCM | DCM | 82 | 99 |
Industrial-Scale Considerations
Large-scale synthesis requires:
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization under reflux with acetic acid catalysis (e.g., ethanol as solvent) .
- Step 2 : Introduction of the dimethylaminoethyl group via nucleophilic substitution, requiring anhydrous conditions and temperature control (e.g., dichloromethane at 0–5°C) .
- Step 3 : Coupling of the dioxopyrrolidinyl moiety using activating agents like EDCI/HOBt in DMF .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, benzothiazole aromatic signals) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z 550–600 range) .
Q. What in vitro biological assays are typically used to evaluate its activity?
- Anticancer : MTT assay against cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., ATP competition assays) .
- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and purity?
- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Central composite design to model interactions (e.g., maximizing yield while minimizing byproducts) .
- Case Study : A 3-factor DoE reduced synthesis steps from 8 to 4 while improving yield from 45% to 72% .
Q. How to resolve contradictions in bioactivity data between structural analogs?
- Structural Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups altering logP and membrane permeability) .
- Computational Docking : Molecular dynamics simulations to assess binding affinity differences (e.g., pyrrolidinone vs. piperidone moieties in target pockets) .
- Meta-Analysis : Aggregate data from analogs (e.g., IC50 ranges in similar assays) to identify outliers .
Q. What computational methods predict electronic properties and reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO/LUMO gaps (e.g., predicting nucleophilic attack sites) .
- MD Simulations : Solvent-accessible surface area (SASA) analysis to assess stability in aqueous environments .
- Reactivity Descriptors : Fukui indices to identify regions prone to electrophilic substitution .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogenation at benzothiazole or dioxopyrrolidine positions) .
- Data Correlation : Use multivariate regression to link structural descriptors (logP, polar surface area) with bioactivity .
- Case Study : A SAR study revealed that 4-methoxy substitution enhances cytotoxicity 3-fold compared to 4-ethoxy analogs .
Q. What strategies mitigate stability issues during synthesis or storage?
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis-sensitive bonds (e.g., amide or ester linkages) .
- Formulation : Lyophilization with cryoprotectants (trehalose) for long-term storage .
- Inert Conditions : Use of argon/vacuum during synthesis to prevent oxidation of dimethylamino groups .
Q. How can AI/ML enhance reaction prediction and experimental design?
- Reaction Prediction : Train neural networks on USPTO datasets to propose novel synthetic routes .
- Condition Optimization : Bayesian optimization for solvent/catalyst selection based on prior reaction data .
- Case Study : ICReDD’s AI-driven platform reduced reaction development time by 60% via feedback loops between computation and experiment .
Q. How to validate discrepancies in NMR or mass spectrometry data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
